Immunomodulatory Potential: CCL20-Induced Chemotaxis Inhibition
While specific data for this compound is not publicly available, it belongs to the benzofuran-2-carboxamide derivatives class recently identified as potent inhibitors of CCL20-induced chemotaxis [1]. The lead compound MR-120 and its optimized C4/C5-substituted derivatives, such as compounds 16 e and 24 b, demonstrated potent inhibition of CCL20-dependent cell migration in human PBMCs with no associated cytotoxicity. These compounds also showed potent antiproliferative activity across multiple colon cancer cell lines [1]. This underscores the immunomodulatory potential of the benzofuran-2-carboxamide scaffold that 3-(3-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide is built upon. Direct quantitative comparison awaits compound-specific profiling.
| Evidence Dimension | CCL20/CCR6 Axis Modulation |
|---|---|
| Target Compound Data | Not yet quantified |
| Comparator Or Baseline | Lead compound MR120; optimized derivatives 16 e and 24 b |
| Quantified Difference | Benchmark activity demonstrated for the benzofuran-2-carboxamide class. |
| Conditions | CCL20-induced chemotaxis assay in human PBMCs; antiproliferative assay in colon cancer cell lines |
Why This Matters
This positions the compound as a relevant tool for probing the CCL20/CCR6 immunomodulatory axis, a pathway with established disease relevance in inflammatory bowel disease and colorectal cancer [1].
- [1] Barbieri F, Martina MG, Giorgio C, et al. Benzofuran-2-Carboxamide Derivatives as Immunomodulatory Agents Blocking the CCL20-Induced Chemotaxis and Colon Cancer Growth. ChemMedChem. 2024. View Source
